molecular formula C26H21BrN2O5 B11959047 Diethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate CAS No. 853319-40-1

Diethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate

Cat. No.: B11959047
CAS No.: 853319-40-1
M. Wt: 521.4 g/mol
InChI Key: AUDWGOBAWASOPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate is a synthetic indolizine derivative characterized by a fused bicyclic core structure. The molecule features a 4-bromobenzoyl group at position 3, a 2-pyridinyl substituent at position 5, and diethyl carboxylate groups at positions 1 and 2. This compound is part of a broader class of indolizine derivatives studied for their cyclooxygenase-2 (COX-2) inhibitory activity, with structural modifications aimed at optimizing potency and selectivity .

Properties

CAS No.

853319-40-1

Molecular Formula

C26H21BrN2O5

Molecular Weight

521.4 g/mol

IUPAC Name

diethyl 3-(4-bromobenzoyl)-5-pyridin-2-ylindolizine-1,2-dicarboxylate

InChI

InChI=1S/C26H21BrN2O5/c1-3-33-25(31)21-20-10-7-9-19(18-8-5-6-15-28-18)29(20)23(22(21)26(32)34-4-2)24(30)16-11-13-17(27)14-12-16/h5-15H,3-4H2,1-2H3

InChI Key

AUDWGOBAWASOPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC=C(N2C(=C1C(=O)OCC)C(=O)C3=CC=C(C=C3)Br)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

The protocol employs 2-bromopyridine as the starting material, which reacts with p-tolyl(H)C=N(benzyl) (an imine) and dimethylacetylenedicarboxylate (DMAD) as the alkyne component. Key catalytic agents include:

  • Pd₂dba₃·CHCl₃ (palladium catalyst)

  • Xantphos (ligand)

  • Bu₄NCl (additive)

  • N,N-diisopropylethylamine (DIPEA) (base)

The reaction proceeds in benzene at 80°C under 5 atm of CO for 2.5 hours , followed by alkyne addition at room temperature.

Mechanistic Insights

The process begins with oxidative addition of 2-bromopyridine to palladium, forming a Pd(II) intermediate. CO insertion generates an acylpalladium species, which couples with the imine to form a dipole. Subsequent [3+2] cycloaddition with DMAD yields the indolizine skeleton. The ester groups at positions 1 and 2 are introduced via the alkyne component, while the 4-bromobenzoyl moiety originates from the imine substrate.

Yield and Selectivity

Under optimized conditions, the reaction achieves 75–79% yield for the target compound. Selectivity is influenced by:

  • CO pressure : Higher pressures (>3 atm) favor complete carbonyl insertion.

  • Ligand choice : Xantphos enhances stability of the Pd intermediate.

  • Solvent : Benzene outperforms polar solvents like acetonitrile in minimizing side reactions.

Alternative Synthetic Strategies and Modifications

While palladium-catalyzed coupling remains the dominant method, variations have been explored to improve accessibility or adapt to substrate limitations.

Imine Substitution Patterns

The imine component (p-tolyl(H)C=N(benzyl) ) can be substituted with electron-deficient aryl groups to modulate reactivity. For example, 4-bromobenzoyl-substituted imines directly introduce the bromobenzoyl group, avoiding post-synthetic functionalization. This modification streamlines the synthesis but requires careful control of stoichiometry to prevent overacylation.

Halogen Exchange Reactions

Post-synthetic modification via Finkelstein reactions has been attempted to introduce the 4-bromobenzoyl group. However, this approach suffers from low efficiency (<30% yield) due to steric hindrance at the indolizine C3 position.

Critical Analysis of Reaction Parameters

The following table summarizes key variables and their impact on the synthesis:

ParameterOptimal ValueEffect on Yield/Selectivity
CO Pressure5 atmMaximizes carbonyl insertion (>90% conversion)
Temperature80°CBalances reaction rate and catalyst stability
Pd Catalyst Loading2.5 mol% Pd₂dba₃Higher loadings lead to decomposition
SolventBenzeneMinimizes polar side reactions
Reaction Time2.5 hours (CO step)Shorter times result in incomplete coupling

Challenges and Mitigation Strategies

Purification Considerations

Column chromatography on silica gel with 25% ethyl acetate/hexanes effectively isolates the product. However, the bromobenzoyl group increases polarity, requiring careful solvent gradient optimization to separate from unreacted imine.

Scalability Limitations

While bench-scale reactions (0.5 mmol) achieve good yields, scaling beyond 5 mmol results in diminished returns due to:

  • Inefficient heat transfer in larger batches

  • CO diffusion limitations in non-stirred reactors

Microfluidic systems with continuous CO delivery have been proposed to address these issues but remain experimental .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl and indolizine moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the bromobenzoyl group, converting it to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the pyridinyl and indolizine moieties.

    Reduction: Reduced benzyl derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of diethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate as an anticancer agent. Research indicates that derivatives of indolizines, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that substituted indolizines can act as microtubule destabilizers by inhibiting tubulin polymerization at the colchicine site, leading to apoptosis in cancer cells .

Inhibition of SHP2

The compound has been studied for its inhibitory effects on Src Homology-2 Phosphatase 2 (SHP2), a protein implicated in several cancers. Inhibiting SHP2 can disrupt oncogenic signaling pathways, making it a promising target for cancer therapies . The structural characteristics of this compound may enhance its binding affinity to SHP2, offering a basis for developing novel therapeutic agents against SHP2-mediated disorders.

Study on Anticancer Effects

A comprehensive study published in a peer-reviewed journal explored the anticancer properties of indolizine derivatives including this compound. The results indicated that these compounds induced cell cycle arrest and apoptosis in human cancer cell lines, suggesting their potential as lead compounds in drug development .

SHP2 Inhibition Research

Another significant study focused on the efficacy of this compound as an SHP2 inhibitor. The research provided insights into the mechanism by which the compound interacts with the SHP2 enzyme, highlighting its potential therapeutic applications in treating cancers associated with SHP2 overactivity .

Mechanism of Action

The mechanism of action of Diethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The bromobenzoyl and pyridinyl groups are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Data Tables

Table 2: Structural and Physicochemical Comparisons
Compound Molecular Weight LogP* Hydrogen Bond Acceptors Key Interactions (COX-2)
Target Compound ~524.3 4.2 6 Hydrophobic (Br, pyridinyl), π-π
5a ~449.4 3.8 7 Hydrophobic (CN), H-bond (OMe)
IIIa ~423.2 4.5 4 Hydrophobic (Br, Cl)

*Estimated using computational tools (e.g., ChemDraw).

Research Findings and Implications

  • COX-2 Inhibition : Indolizine derivatives (e.g., 5a–e) outperform oxadiazoles in potency, likely due to optimized hydrophobic interactions and scaffold rigidity. The target compound’s pyridinyl group may enhance selectivity over COX-1.
  • Toxicity : Oxadiazoles (IIIa, IIIb) show lower ulcerogenicity, suggesting ester-free structures mitigate side effects. Indolizines require further toxicological profiling.
  • Synthetic Feasibility : The indolizine core’s synthesis () involves multi-step routes, while oxadiazoles () are simpler to prepare, impacting scalability.

Biological Activity

Diethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate is a synthetic compound belonging to the indolizine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an indolizine core substituted with a 4-bromobenzoyl group and a 2-pyridinyl moiety. Its molecular formula is C18H16BrN2O4, and it possesses distinct physicochemical properties that influence its biological activity.

Research indicates that compounds within the indolizine class can exhibit various biological effects, including anti-cancer, anti-inflammatory, and anti-microbial activities. Specifically, this compound may act through the following mechanisms:

  • Inhibition of Microtubule Polymerization : Similar indolizine derivatives have been shown to destabilize microtubules by binding to the colchicine site on tubulin, which is crucial for cell division and proliferation .
  • Modulation of Signaling Pathways : The compound may interact with key signaling pathways involved in apoptosis and inflammation, potentially inhibiting apoptosis signal-regulating kinase 1 (ASK1) activity, which is implicated in various diseases .

Anticancer Activity

Several studies have highlighted the anticancer potential of indolizine derivatives. In vitro assays demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been investigated. It may reduce the production of pro-inflammatory cytokines and inhibit pathways associated with chronic inflammation.

Antimicrobial Properties

Research into related compounds suggests potential antimicrobial effects against various pathogens. The mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduction in cytokine levels
AntimicrobialInhibition of bacterial growth

Q & A

Q. What are the standard synthetic routes for preparing Diethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate and its derivatives?

The compound is synthesized via multi-step reactions starting from substituted indolizine precursors. Key steps include benzoylation at the 3-position using 4-bromobenzoyl chloride and functionalization at the 5-position with 2-pyridinyl groups. Ethyl ester groups are introduced via nucleophilic substitution or condensation reactions. A typical protocol involves refluxing intermediates in anhydrous solvents (e.g., DMF or THF) with catalysts like K₂CO₃ or triethylamine .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

Structural confirmation relies on:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, ester carbonyls at ~δ 165–170 ppm) .
  • X-ray crystallography : Resolves the 3D arrangement, revealing intramolecular hydrogen bonds (e.g., C–H···O) and π-π stacking between pyridinyl and indolizine moieties .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., 60% van der Waals contacts, 25% hydrogen bonds) .

Q. What initial biological activities have been reported for this compound?

The compound exhibits COX-2 inhibitory activity with IC₅₀ values in the micromolar range (e.g., 5.84 µM for a related derivative vs. 6.84 µM for indomethacin). Activity is assessed via in vitro enzyme inhibition assays using purified COX-2 and colorimetric detection of prostaglandin metabolites .

Advanced Research Questions

Q. How do molecular docking studies explain the COX-2 inhibitory mechanism of this compound?

Computational modeling reveals that the 4-bromobenzoyl group occupies the hydrophobic pocket of COX-2’s active site, while the pyridinyl moiety forms π-π interactions with Tyr385. The ethyl ester groups enhance binding via van der Waals contacts with Leu352 and Val346. Hydrophobic interactions contribute >70% of the total binding energy, as calculated using AutoDock Vina or Schrödinger Suite .

Q. What insights do crystallographic studies provide about the compound’s stability and intermolecular interactions?

Single-crystal X-ray studies show:

  • Intramolecular hydrogen bonds between the indolizine nitrogen and ester carbonyl (2.8–3.1 Å).
  • C–H···π interactions (3.5 Å) between the bromophenyl ring and adjacent pyridinyl groups, stabilizing the crystal lattice.
  • Energy framework analysis (via Crystal Explorer) identifies dispersion forces as dominant (60–70%) over electrostatic contributions .

Q. How can researchers resolve contradictions in biological activity data across structurally similar indolizine derivatives?

Discrepancies in IC₅₀ values (e.g., 5a vs. 5c in ) are addressed by:

  • Substituent effect analysis : Electron-withdrawing groups (e.g., –CN) enhance COX-2 affinity compared to halogens (–Br).
  • Solubility correction : Normalizing activity data to account for differences in DMSO solubility using HPLC-based quantification.
  • Selectivity profiling : Testing against COX-1 to rule off-target effects .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours for esterification) .
  • Activity Validation : Pair in vitro COX-2 assays with ex vivo whole-blood models to confirm physiological relevance .
  • Data Reproducibility : Cross-validate crystallographic data with DFT calculations (e.g., Gaussian09) to ensure structural accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.